molecular formula C8H10N2O2 B13635284 Methyl 2-(2-aminopyridin-4-yl)acetate

Methyl 2-(2-aminopyridin-4-yl)acetate

Cat. No.: B13635284
M. Wt: 166.18 g/mol
InChI Key: DGVZIQRNXKAVHS-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopyridin-4-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminopyridin-4-yl)acetate typically involves the reaction of 2-aminopyridine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(2-aminopyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopyridin-4-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the specific derivative and its intended use. For example, pyridine derivatives are known to inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with similar reactivity but lacking the ester group.

    Methyl 2-(2-aminopyridin-3-yl)acetate: A positional isomer with different chemical properties.

    2-(2-Aminopyridin-4-yl)ethanol: A related compound with an alcohol group instead of an ester.

Uniqueness

Methyl 2-(2-aminopyridin-4-yl)acetate is unique due to the presence of both an amino group and an ester group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 2-(2-aminopyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVZIQRNXKAVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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